molecular formula C5H5BClNO3 B6310092 2-Chloro-5-hydroxypyridine-3-boronic acid CAS No. 2096341-44-3

2-Chloro-5-hydroxypyridine-3-boronic acid

Cat. No.: B6310092
CAS No.: 2096341-44-3
M. Wt: 173.36 g/mol
InChI Key: QNJPRUDAXRSSKV-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxypyridine-3-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chlorinated pyridine ring, which also contains a hydroxyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxypyridine-3-boronic acid typically involves the reaction of 2-chloro-5-hydroxypyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst to facilitate the formation of the boronic acid group. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorinated pyridine ring can be reduced to form a more saturated compound.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-chloro-5-pyridinecarboxaldehyde, while substitution of the chlorine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Chloro-5-hydroxypyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxypyridine-3-boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The compound’s effects are mediated through its interactions with specific enzymes and receptors, which can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Chloro-5-hydroxypyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

(2-chloro-5-hydroxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPRUDAXRSSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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